molecular formula C15H16N4O2 B273788 5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide

5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide

Cat. No. B273788
M. Wt: 284.31 g/mol
InChI Key: VYKPYWIPVGLYDE-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyrazole derivative that has shown promising results in scientific research, making it a subject of interest for scientists worldwide.

Mechanism of Action

The mechanism of action of 5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in the pathogenesis of various diseases. Additionally, this compound has been shown to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide in lab experiments is its potential as a potent inhibitor of various enzymes and signaling pathways. Additionally, this compound has shown promising results in various preclinical studies, making it a subject of interest for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful evaluation before its use in humans.

Future Directions

There are several future directions for the research on 5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Additionally, further research is needed to understand its mechanism of action and identify potential targets for its therapeutic effects. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Overall, the research on 5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide has shown promising results, making it a subject of interest for further investigation in various fields of science.

Synthesis Methods

The synthesis of 5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide involves the reaction of 5-methyl-1H-pyrazole-3-carbohydrazide with 6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylideneacetic acid in the presence of a suitable catalyst. The process is carried out in a controlled environment, and the resulting product is purified through various techniques, including column chromatography and recrystallization.

Scientific Research Applications

5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for the development of new therapeutic agents. Additionally, this compound has shown potential as a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

Product Name

5-methyl-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

5-methyl-N//'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C15H16N4O2/c1-3-5-11-6-4-7-12(14(11)20)9-16-19-15(21)13-8-10(2)17-18-13/h3-4,6-9,16H,1,5H2,2H3,(H,17,18)(H,19,21)/b12-9+

InChI Key

VYKPYWIPVGLYDE-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)NN/C=C/2\C=CC=C(C2=O)CC=C

SMILES

CC1=CC(=NN1)C(=O)NNC=C2C=CC=C(C2=O)CC=C

Canonical SMILES

CC1=CC(=NN1)C(=O)NNC=C2C=CC=C(C2=O)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.